molecular formula C15H17N3O3 B6454523 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine CAS No. 2325590-64-3

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine

Cat. No.: B6454523
CAS No.: 2325590-64-3
M. Wt: 287.31 g/mol
InChI Key: IXRRJEJOKUVTGL-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine (also referred to as 4-COP) is a synthetic compound with a wide range of applications. It is a cyclic compound in which the five-membered ring is formed by the fusion of a cyclopropyl group and an oxadiazole ring. 4-COP has been extensively studied for its potential applications in medicinal chemistry, chemical synthesis, and biochemistry.

Scientific Research Applications

4-COP has been studied for its potential applications in medicinal chemistry, chemical synthesis, and biochemistry. In medicinal chemistry, 4-COP has been investigated as a potential therapeutic agent for the treatment of various diseases. In chemical synthesis, 4-COP has been used as a building block for the synthesis of other compounds. In biochemistry, 4-COP has been studied for its potential as a scaffold for the construction of peptides and other biomolecules.

Mechanism of Action

The mechanism of action of 4-COP is not fully understood. However, it is believed that the cyclopropyl and oxadiazole rings of 4-COP interact with various biomolecules, such as proteins and enzymes, to produce a range of biological effects. For example, 4-COP has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-COP have been studied in a number of in vitro and in vivo studies. In vitro studies have shown that 4-COP can modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds. In vivo studies have demonstrated that 4-COP can reduce inflammation and improve the immune response in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-COP in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to the use of 4-COP in laboratory experiments. For example, the compound is not very stable and has a short shelf life. Additionally, 4-COP is not very soluble in aqueous solutions, which can limit its use in certain applications.

Future Directions

For research include further investigation into the biochemical and physiological effects of 4-COP, as well as the development of new synthetic methods for the synthesis of 4-COP and related compounds. Additionally, the use of 4-COP as a scaffold for the construction of peptides and other biomolecules could be further explored. Finally, further research into the potential therapeutic applications of 4-COP could lead to the development of new treatments for a range of diseases.

Synthesis Methods

4-COP can be synthesized from the reaction of a cyclopropyl ketone and an oxadiazole. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine. The resulting product is a cyclic compound with a five-membered ring that contains both the cyclopropyl and oxadiazole groups.

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-16-13(17-21-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRRJEJOKUVTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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